C–N Coupling: Iodo vs. Bromo Reactivity
In the patented synthesis of vortioxetine, (2,4‑dimethylphenyl)(2‑iodophenyl)sulfane—a direct structural analog of the target compound—undergoes efficient copper(I)‑catalysed coupling with piperazine to deliver the active pharmaceutical ingredient in high yield [1]. By contrast, the corresponding (2‑bromophenyl)(2,4‑dimethylphenyl)sulfane (V′) fails entirely under identical CuI/2‑phenylphenol conditions; no vortioxetine product is detected (Comparative Examples 1 and 2) [1][2]. This binary reactivity difference—productive coupling vs. complete failure—directly determines whether a cost‑effective, palladium‑free manufacturing route is viable, because residual palladium removal from final drug substance is a major regulatory and economic burden [1].
Bromo: no product detected (0% yield)
| Evidence Dimension | Reaction outcome in Cu‑catalysed C–N bond formation |
|---|---|
| Target Compound Data | (2,4‑Dimethylphenyl)(2‑iodophenyl)sulfane (V): successful coupling to vortioxetine using CuI, ligand, K₃PO₄ in DMSO at 120 °C |
| Comparator Or Baseline | (2‑Bromophenyl)(2,4‑dimethylphenyl)sulfane (V′): no reaction; zero vortioxetine detected under identical CuI‑catalysed conditions |
| Quantified Difference | Qualitative binary outcome: productive vs. complete failure (0% yield for bromo analog) |
| Conditions | CuI (catalytic), 2‑phenylphenol or N,N‑diethyl‑2‑hydroxybenzamide ligand, K₃PO₄ base, DMSO, 120 °C |
Why This Matters
This is the single most critical differentiator for procurement: if a copper‑catalysed (palladium‑free) process is required, the bromo analog is non‑functional and cannot be used, regardless of its lower purchase price [1].
- [1] LEK Pharmaceuticals d.d. Synthesis of Vortioxetine via (2,4‑Dimethylphenyl)(2‑iodophenyl)sulfane Intermediate. European Patent Application EP 2 930 171 A1, published 14 Oct 2015. Paragraphs [0028]–[0029] and Comparative Examples 1 & 2. View Source
- [2] EP 2 930 171 A1, Comparative Examples 1 & 2: Cu‑catalysed coupling fails with (2‑bromophenyl)(2,4‑dimethylphenyl)sulfane (V′). See lines 237–238 of the patent document. View Source
